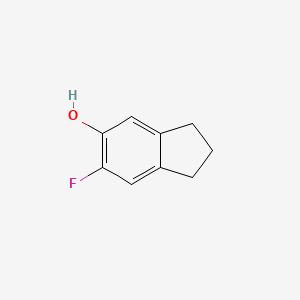

6-Fluoro-2,3-dihydro-1H-inden-5-ol

Description

Contextualization of Fluoro-Substituted Indane Derivatives in Chemical Research

Fluoro-substituted indane derivatives are a class of compounds that have found a special place in medicinal chemistry and materials science. nih.gov The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.govnih.govpharmablock.com Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and ability to participate in hydrogen bonding. nih.gov Specifically, in the context of drug design, the substitution of a hydrogen atom with fluorine can lead to enhanced potency, improved pharmacokinetic profiles, and blockage of metabolic soft spots. pharmablock.com This has led to a significant number of fluorinated compounds being developed as pharmaceuticals. nih.gov

The indane scaffold itself is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. When this framework is combined with fluorine substitution, the resulting derivatives, such as 6-Fluoro-2,3-dihydro-1H-inden-5-ol, become valuable building blocks for the synthesis of complex target molecules with potentially enhanced biological activity. smolecule.comenamine.net

Historical Perspective on the Emergence of this compound as a Research Intermediate

The availability of related fluorinated indane and indole (B1671886) building blocks from commercial suppliers indicates a demand for these types of intermediates in research and development. sigmaaldrich.comossila.com For instance, the synthesis of related compounds like 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (SU11248), a potent tyrosine kinase inhibitor, highlights the utility of fluorinated indole and by extension, indane cores in the development of therapeutic agents. nih.gov The synthesis of such complex molecules often relies on the availability of well-defined, functionalized building blocks like this compound.

Overview of the Strategic Importance of this compound in Target-Oriented Synthesis

The strategic importance of this compound in target-oriented synthesis lies in its nature as a versatile intermediate. Its structure contains several key features that can be exploited by synthetic chemists:

A Fluorinated Aromatic Ring: The fluorine atom on the benzene (B151609) ring can influence the electronic properties of the molecule and serve as a handle for further transformations or as a key element for biological activity.

A Hydroxyl Group: The phenolic hydroxyl group is a versatile functional group that can be readily modified, for example, through etherification, esterification, or conversion to other functional groups, allowing for the attachment of various side chains or other molecular fragments.

A Dihydroindene Core: This rigid bicyclic system provides a defined three-dimensional structure, which can be crucial for binding to biological targets.

These features make this compound a valuable starting material for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry where the precise arrangement of functional groups is critical for efficacy.

Scope and Objectives of Academic Investigations into this compound

Academic investigations involving this compound and related fluoro-substituted heterocyclic compounds primarily focus on their synthesis and application as building blocks for new chemical entities with potential biological activity. The objectives of such research often include:

Development of Novel Synthetic Routes: Researchers aim to devise efficient and scalable methods for the preparation of this compound and its derivatives.

Exploration of Chemical Reactivity: Studies are conducted to understand how the fluorine and hydroxyl groups influence the reactivity of the indane system, enabling chemists to selectively perform reactions at different positions of the molecule.

Synthesis of Bioactive Molecules: A major goal is to utilize this compound as a key intermediate in the synthesis of novel compounds for screening against various biological targets, including enzymes and receptors. For example, fluorinated indoles, which are structurally related, have been investigated for their antimicrobial properties. ossila.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with modifications to the this compound core, researchers can probe how structural changes affect biological activity, providing valuable insights for the design of more potent and selective drugs. nih.gov

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 83802-73-7 | C₉H₉FO | 152.16 |

| 6-Fluoro-2,3-dihydro-1H-inden-1-ol | 52085-94-6 | C₉H₉FO | 152.16 |

| 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | 866862-25-1 | C₉H₆BrFO | 229.05 |

| 6-Fluoro-2,3-dihydro-1H-indole | 2343-23-9 | C₈H₈FN | 137.15 |

| 1H-Inden-5-ol, 2,3-dihydro- | 1470-94-6 | C₉H₁₀O | 134.18 |

| 5-fluoro-2,3-dihydro-1H-inden-2-ol | Not Available | C₉H₉FO | 152.16 |

| 6-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one | Not Available | C₉H₇FO₂ | 166.15 |

| 5-fluoro-1,3-dihydro-2H-indol-2-one | 56341-41-4 | C₈H₆FNO | 151.14 |

| 2-(5(6)-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 507484-54-0 | C₁₂H₅FN₂O | 212.18 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRPFPRKAMQQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Fluoro 2,3 Dihydro 1h Inden 5 Ol

Retrosynthetic Analysis of the 6-Fluoro-2,3-dihydro-1H-inden-5-ol Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections to accessible starting materials. The primary target can be envisioned as arising from the reduction of a corresponding ketone, specifically 6-fluoro-2,3-dihydro-1H-inden-5-one. However, a more common and versatile intermediate is the regioisomeric 6-fluoro-1-indanone (B73319). The hydroxyl group on the aromatic ring can be installed late in the synthesis or carried through from a phenolic starting material.

A plausible and widely employed retrosynthetic pathway begins with the target molecule and proceeds as follows:

C-O Bond Disconnection (Reduction): The final alcohol functionality at C-5 is readily installed via the reduction of the corresponding ketone, 6-fluoro-1-indanone. This simplifies the primary target to the synthesis of this key indanone intermediate.

Intramolecular C-C Bond Disconnection (Friedel-Crafts Acylation): The five-membered ring of the 6-fluoro-1-indanone scaffold can be disconnected via a retrosynthetic intramolecular Friedel-Crafts acylation. This reveals an open-chain precursor, 3-arylpropanoic acid or its corresponding acyl chloride, specifically 3-(4-fluoro-3-hydroxyphenyl)propanoic acid or a protected variant.

Precursor Simplification: The 3-arylpropanoic acid precursor can be further disconnected. The propanoic acid sidechain can be installed onto a fluorinated phenolic ring using various classical or modern C-C bond-forming reactions. This leads back to simpler, commercially available starting materials like a substituted fluorophenol.

This analysis highlights that the core challenges in the synthesis are the construction of the indanone ring system with the correct regiochemistry and the strategic handling of the fluorine and hydroxyl functional groups throughout the synthetic sequence.

Classical Synthetic Routes and Their Modern Adaptations

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.com Its intramolecular variant is particularly powerful for constructing cyclic ketones, including the 1-indanone (B140024) core essential for the synthesis of the target molecule. sigmaaldrich.commasterorganicchemistry.com The classical approach involves the cyclization of a 3-arylpropionyl chloride in the presence of a strong Lewis acid catalyst.

The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring to close the five-membered ring. sigmaaldrich.com A variety of Lewis acids can be employed, with aluminum trichloride (B1173362) (AlCl₃) being the most traditional choice. However, modern adaptations have introduced other catalysts to improve yields, reduce catalyst loading, and enhance reaction conditions. Niobium pentachloride (NbCl₅), for example, has been shown to be effective for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to give 1-indanones under mild, room-temperature conditions. researchgate.net In some cases, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can also effectively promote the cyclization. masterorganicchemistry.com

Recent "greener" approaches have explored catalyst-free conditions. For instance, the highly polar, non-nucleophilic solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to promote intramolecular Friedel-Crafts acylations without any additional catalyst, simplifying product isolation. nih.gov

Table 1: Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Acylation

| Catalyst System | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| AlCl₃ (stoichiometric) | Arylpropionyl chloride | Classic, well-established method | masterorganicchemistry.com |

| Polyphosphoric Acid (PPA) | Arylpropanoic acid | Acts as both catalyst and solvent | masterorganicchemistry.com |

| NbCl₅ | Arylpropanoic acid | Mild conditions (room temp.), good yields | researchgate.net |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Arylpropionyl chloride | Catalyst-free, operationally simple | nih.gov |

The construction of the dihydroindene (indane) core is most efficiently achieved through the cyclization of an appropriate acyclic precursor, as highlighted in the retrosynthetic analysis. The key step is the intramolecular Friedel-Crafts acylation to form a 1-indanone intermediate. For the synthesis of this compound, this would involve the cyclization of a 3-(4-fluoro-3-hydroxyphenyl)propanoic acid derivative. The directing effects of the fluorine and hydroxyl (or protected hydroxyl) groups are critical; they must favor cyclization at the position ortho to the alkyl chain and meta to the fluorine atom to yield the desired 6-fluoro-1-indanone regioisomer. A related patent describes the preferential cyclization to form a 6-fluoro-2-methyl-1-indanone, demonstrating the feasibility of achieving the required regioselectivity. google.com

Once the 6-fluoro-1-indanone intermediate is secured, the synthesis of the final dihydroindene core requires the reduction of the carbonyl group. If the target were the simple 6-fluoroindane, a Clemmensen or Wolff-Kishner reduction would be employed to completely remove the carbonyl. However, to obtain the target this compound, a selective reduction of the ketone to a secondary alcohol is necessary. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More specialized reducing agents like Red-Al can be used for chelation-controlled reductions in related systems, offering high diastereoselectivity where applicable. organic-chemistry.org In cases with other sensitive functional groups, milder or more selective reagents might be chosen. For instance, systems based on trichlorosilane (B8805176) have been developed for the highly selective reduction of related α-fluoroimines, which could be adapted for ketone reduction. nih.gov

The introduction of the fluorine atom onto the aromatic ring is a critical step that can be performed at various stages of the synthesis. The choice of fluorination strategy depends on the available starting materials and the compatibility of the reagents with other functional groups present in the molecule.

One major strategy is electrophilic fluorination . This approach is suitable for electron-rich aromatic rings, such as phenols or phenol (B47542) ethers. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) or the commercially available Selectfluor® are common sources of electrophilic fluorine ("F⁺"). wikipedia.orgresearchgate.net For the synthesis of the target compound, one could envision starting with a 2,3-dihydro-1H-inden-5-ol precursor and introducing the fluorine atom directly onto the electron-rich phenolic ring. The hydroxyl group is a strong ortho-, para-director, meaning this reaction would likely yield a mixture of isomers requiring separation, with fluorination potentially occurring at the position ortho to the hydroxyl group. rsc.orgrsc.org

Another powerful method is the deoxyfluorination of phenols . This reaction directly converts a phenolic hydroxyl group into a C-F bond. Modern reagents have been developed that allow for the ipso-fluorination of phenols under relatively mild conditions, providing a direct route to aryl fluorides from readily available phenol precursors. nih.gov This would be a highly convergent approach if a suitable dihydroxy-indane precursor could be synthesized.

Finally, nucleophilic aromatic substitution (SₙAr) can be used. nih.govlboro.ac.uk This method typically requires an electron-deficient aromatic ring with a good leaving group (such as -NO₂ or -Cl) positioned ortho or para to a strong electron-withdrawing group. mdpi.comnih.gov A fluoride (B91410) source, such as potassium fluoride, then displaces the leaving group. While less common for electron-neutral or electron-rich systems, photoredox catalysis has enabled the SₙAr of unactivated fluoroarenes, expanding the scope of this reaction. nih.gov

Contemporary and Novel Synthetic Approaches

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to build complex molecular architectures from simple, modular fragments. Palladium-catalyzed reactions are particularly prominent for their versatility in forming C-C bonds.

For the synthesis of the 6-fluoro-1-indanone precursor, 3-(4-fluoro-3-hydroxyphenyl)propanoic acid, a palladium-catalyzed cross-coupling reaction such as the Suzuki, Heck, or Sonogashira reaction could be employed. For example, a Suzuki coupling could be used to join a fluorinated aryl boronic acid with a coupling partner containing the three-carbon chain. This provides a highly flexible and convergent route to the key open-chain intermediate.

While direct C-F bond activation for cross-coupling is challenging, significant progress has been made. rsc.org Palladium catalysts have been developed that can activate C-F bonds, particularly in perfluoroarenes, allowing them to participate in cross-coupling reactions with organometallic reagents like diarylzincs. rsc.org Although not directly applied to this specific synthesis in the literature, these advanced methods represent the cutting edge of organofluorine chemistry and could inspire novel routes to the target molecule or its analogues. The development of new palladium precatalysts continues to expand the scope of these reactions, enabling the use of previously challenging substrates.

Table 2: Potential Palladium-Catalyzed Reactions for Precursor Synthesis

| Reaction Type | Aryl Precursor | Side-Chain Precursor | Description |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid/ester | Vinyl or Alkyl Halide | Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond to attach the side chain. |

| Heck Reaction | Aryl Halide | Alkene (e.g., acrylic acid) | Couples the aryl halide directly with an alkene to form the substituted side chain. |

| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Creates a C-C triple bond, which can be subsequently reduced to the required propyl chain. |

Asymmetric Synthesis of Chiral Analogues

The creation of chiral centers with high enantioselectivity is a cornerstone of modern pharmaceutical synthesis. For this compound, the hydroxyl-bearing carbon presents an opportunity for asymmetric synthesis to yield enantiomerically pure products. While specific literature on the asymmetric synthesis of this exact molecule is limited, established methods for the asymmetric reduction of prochiral ketones, including indenones, provide a clear pathway.

Biomimetic approaches, using chiral NAD(P)H models, have also emerged as a powerful tool for the asymmetric reduction of challenging substrates, including tetrasubstituted olefins in inden-1-ones. dicp.ac.cn These systems, often catalyzed by a chiral Brønsted acid, can achieve high yields and excellent enantioselectivities (up to 99% ee) for the reduction of the carbon-carbon double bond, which could be a complementary strategy to the reduction of the ketone functionality. dicp.ac.cn

Furthermore, the development of chiral primary amine catalysis has enabled the enantioselective fluorination of β-ketocarbonyls. nih.govrsc.org This approach allows for the introduction of a fluorine atom at a stereocenter, offering a different route to chiral fluorinated indanols. By selecting the appropriate fluorinating agent, it is possible to control the enantioselectivity of the reaction, providing access to both enantiomers of the product from a single chiral catalyst. nih.govrsc.org

Table 1: Key Approaches for Asymmetric Synthesis of Chiral Indanols

| Method | Catalyst/Reagent | Key Features | Potential Application to this compound |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidine Catalysts | High enantioselectivity, potential for in situ recycling. acs.org | Direct asymmetric reduction of 6-fluoro-2,3-dihydro-1H-inden-5-one. |

| Biomimetic Reduction | Chiral NAD(P)H Models with Brønsted Acids | High yields and enantioselectivities for C=C bond reduction in indenones. dicp.ac.cn | Asymmetric reduction of an unsaturated precursor to chiral this compound. |

| Asymmetric Fluorination | Chiral Primary Amine Catalysts | Enantioselective introduction of fluorine; reagent-controlled enantioselectivity. nih.govrsc.org | Synthesis of chiral fluorinated indanone precursors. |

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer unique, often milder, alternatives to traditional thermal reactions for the synthesis of complex molecules.

Photochemical Synthesis: Photochemistry can be employed to generate highly reactive intermediates under gentle conditions. For instance, the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in an aqueous solvent at room temperature has been utilized for the construction of 1,2-dihydro-3H-indazol-3-ones. ucdavis.edu This type of transformation, which proceeds through a photolabile protecting group strategy, could potentially be adapted for the synthesis of the indanol ring system from appropriately substituted precursors. Another approach involves the use of photoexcited organic dyes, such as Na₂ eosin (B541160) Y, as direct hydrogen atom transfer (HAT) photocatalysts. This has been successfully applied to the visible-light-mediated synthesis of pyrano[2,3-d]pyrimidine scaffolds under an air atmosphere. nih.gov The principles of this metal-free, green methodology could be explored for the construction of the this compound skeleton.

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for performing redox reactions without the need for chemical oxidants or reductants, thus often leading to cleaner and more sustainable processes. Electrochemical methods have been developed for the synthesis of various heterocyclic compounds. For example, an electrochemical approach for the synthesis of 3-substituted indoles has been reported, involving the condensation of aldehydes, indole (B1671886), and malononitrile (B47326) using inexpensive graphite (B72142) and iron electrodes. researchgate.net The synthesis of N,N'-disubstituted indazolin-3-ones has been achieved via an intramolecular anodic dehydrogenative N-N coupling reaction, highlighting the potential of electrochemistry for forming new bonds under mild conditions with high atom economy. nih.gov While direct electrochemical synthesis of this compound has not been extensively documented, the electrochemical reduction of 2-N-substituted indazoles to the corresponding indazolines demonstrates the feasibility of reducing heterocyclic systems electrochemically. scispace.comresearchgate.net This suggests that the electrochemical reduction of a suitable 6-fluoro-2,3-dihydro-1H-inden-5-one precursor could be a viable synthetic route.

Table 2: Emerging Photochemical and Electrochemical Synthetic Strategies

| Method | Key Transformation | Potential Relevance to this compound Synthesis |

| Photochemical | In situ generation of reactive intermediates from photolabile precursors. ucdavis.edu | Synthesis of the indanol ring system from functionalized precursors under mild conditions. |

| Visible-light photocatalysis using organic dyes. nih.gov | A green, metal-free approach to constructing the core scaffold. | |

| Electrochemical | Anodic N-N coupling for heterocycle formation. nih.gov | Potential for intramolecular cyclization to form the indane ring. |

| Cathodic reduction of heterocyclic systems. scispace.comresearchgate.net | A reagent-free method for the reduction of a 6-fluoro-2,3-dihydro-1H-inden-5-one precursor. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. youtube.comyoutube.com

While specific applications of flow chemistry for the synthesis of this compound are not yet prominent in the literature, the principles of this technology are highly applicable. For instance, the direct fluorination of organic molecules, which often involves hazardous reagents like fluorine gas, can be performed more safely in a flow reactor. A continuous gas/liquid–liquid/liquid flow process has been developed for the synthesis of 4-fluoropyrazole derivatives, demonstrating the capability of flow systems to handle multiphasic reactions involving hazardous materials. tib.eu This approach could be adapted for the selective fluorination of an indanone precursor.

Furthermore, many of the synthetic transformations discussed, such as catalytic reductions and photochemical reactions, are well-suited for translation to a flow process. The precise control over reaction parameters like temperature, pressure, and residence time offered by flow reactors can lead to improved yields and selectivities.

Table 3: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature of Flow Chemistry | Benefit | Potential Application |

| Enhanced Safety | Handling of hazardous reagents (e.g., fluorine gas) in small, controlled volumes. tib.eu | Direct fluorination of the indanone precursor. |

| Precise Parameter Control | Improved reaction selectivity and yield through accurate control of temperature, pressure, and residence time. youtube.comyoutube.com | Optimization of catalytic asymmetric reduction or photochemical transformations. |

| Scalability | Facile scaling of production by extending the operation time or using parallel reactors. youtube.comyoutube.com | Efficient manufacturing of the target compound. |

| Automation | Integration of reaction, work-up, and analysis for streamlined synthesis. | High-throughput screening of reaction conditions and library synthesis of analogues. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. Key aspects include the use of benign solvents, the development of recyclable catalysts, and the maximization of atom economy.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of water or other environmentally benign solvents is a primary goal of green chemistry. researchgate.net For instance, the synthesis of various heterocyclic compounds, such as benzothiazole-2-thiols and benzoxazole-2-thiols, has been efficiently carried out in water. researchgate.net Trifluoroethanol has also been explored as an efficient and recyclable acidic solvent for the synthesis of other heterocyclic systems. researchgate.net For the synthesis of this compound, exploring aqueous or other green solvent systems for the key reaction steps, such as cyclization or reduction, would be a significant advancement.

Example Calculation of Atom Economy:

Consider a hypothetical synthesis of an alcohol via the reduction of a ketone with sodium borohydride followed by an acidic workup. The atom economy would be calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

By analyzing and optimizing each step of the synthesis of this compound through the lens of atom economy, more sustainable and efficient processes can be developed.

Reaction Chemistry and Functional Group Interconversions of 6 Fluoro 2,3 Dihydro 1h Inden 5 Ol

Reactivity Profile of the Hydroxyl Group

The phenolic hydroxyl group in 6-Fluoro-2,3-dihydro-1H-inden-5-ol is a versatile handle for a range of functional group interconversions, including esterification, etherification, and nucleophilic substitution reactions.

Esterification of this compound can be achieved through standard methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. The choice of reagents and conditions allows for the synthesis of a wide array of ester derivatives.

Similarly, etherification can be readily accomplished. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide, is a common and effective method for the preparation of its ether derivatives.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

| Esterification | Acetyl chloride, Pyridine | 6-Fluoro-2,3-dihydro-1H-inden-5-yl acetate |

| Etherification | Methyl iodide, Sodium hydride | 6-Fluoro-5-methoxy-2,3-dihydro-1H-indene |

The phenolic hydroxyl group of this compound is susceptible to oxidation. Depending on the oxidant used, various products can be obtained. For instance, oxidation may lead to the formation of corresponding quinone-type structures, although the specifics of this transformation for this particular molecule are not extensively documented in the literature.

Conversely, the hydroxyl group itself is already in a reduced state. Therefore, "reduction" in this context typically refers to the stability of the hydroxyl group under reducing conditions that might be employed to modify other parts of the molecule. The phenolic hydroxyl group is generally stable to many reducing agents, such as sodium borohydride (B1222165), which would selectively reduce a ketone or aldehyde in the presence of the phenol (B47542).

The Mitsunobu reaction provides a powerful method for the conversion of the hydroxyl group of this compound into a variety of other functional groups with a predictable inversion of stereochemistry if a chiral center were present. This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack. A wide range of nucleophiles, including carboxylic acids, imides, and other acidic compounds, can be employed. This reaction is particularly useful for introducing functionalities that are difficult to incorporate via other methods.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Indane Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The fluorine atom, being an ortho-, para-directing deactivator, and the fused alkyl ring also influence the regiochemical outcome of these reactions.

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The powerful ortho-, para-directing hydroxyl group will primarily direct substitution to the positions ortho and para to it. The fluorine atom also directs ortho and para. Therefore, the positions most susceptible to electrophilic attack are C4 and C7. The steric hindrance from the fused cyclopentane (B165970) ring may influence the ratio of ortho to para substitution. Computational studies and careful analysis of reaction products are often employed to elucidate the precise regioselectivity and the underlying reaction mechanisms.

Halogenation, such as bromination or chlorination, is expected to proceed readily on the activated aromatic ring. The choice of halogenating agent and reaction conditions can be tuned to achieve mono- or poly-halogenation. The primary products would be the 4-halo and 7-halo derivatives.

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed by the existing substituents. The resulting nitro derivatives, such as 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol, are valuable intermediates for further synthetic transformations, for example, reduction of the nitro group to an amino group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Bromination | Br₂ | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-5-ol |

| Nitration | NO₂⁺ | 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol |

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of intricate molecular frameworks from simpler precursors. For this compound, the electron-rich aromatic ring and the phenolic hydroxyl group are key functionalities that can be exploited for such transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. wikipedia.org The phenolic hydroxyl group of this compound makes it an ideal candidate for these reactions, typically after conversion to a more reactive species such as a triflate. This strategy is widely employed for aryl and vinyl halides and triflates. wikipedia.orgwikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating biaryl linkages or introducing alkyl and alkenyl substituents. youtube.comyoutube.com For this compound, the first step would involve the conversion of the phenolic hydroxyl group to a triflate (trifluoromethanesulfonate). This transformation creates an excellent leaving group on the aromatic ring, facilitating the subsequent palladium-catalyzed coupling with a suitable boronic acid or boronate ester. nih.govepa.gov While specific examples with this exact indanol are not prevalent in the literature, the Suzuki-Miyaura coupling of aryl triflates is a well-established and highly efficient process. nih.govepa.govnih.gov

| Reactant 1 (Aryl Triflate) | Reactant 2 (Organoboron Reagent) | Catalyst | Base | Solvent | Product Type | Reference |

| Indenyl Triflate Derivative | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₃PO₄ | Dioxane | Aryl-substituted Indene | nih.gov |

| 3-Pyridyl Triflate | Alkenyl Pinacol Boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Alkenyl-substituted Pyridine | nih.gov |

| Triphenylene Triflate | Arylboronic Acid | Pd Catalyst | Not Specified | Not Specified | Aryl-substituted Triphenylene | epa.gov |

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by reacting an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the phenolic group of this compound would be activated as a triflate. The resulting indenyl triflate could then be coupled with a variety of alkenes to introduce vinyl groups onto the aromatic core. The Heck reaction is known for its stereospecificity, often yielding the trans substituted alkene. organic-chemistry.orgyoutube.com The reaction is a powerful method for the synthesis of complex olefins from readily available starting materials. nih.govnih.gov

| Reactant 1 (Aryl/Vinyl Halide/Triflate) | Reactant 2 (Alkene) | Catalyst | Base | Product Type | Reference |

| Unsaturated Halide/Triflate | Alkene | Palladium Catalyst | Amine Base (e.g., Et₃N) | Substituted Alkene | wikipedia.org |

| Aryl Halide/Triflate | 2,3-Dihydrofuran | Palladium Precursor | Not Specified | Arylated Dihydrofuran | nih.gov |

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide or triflate, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov This reaction would allow for the introduction of an alkynyl moiety onto the 6-fluoro-2,3-dihydro-1H-indene scaffold, again via the corresponding triflate. nih.gov These alkynylated products are valuable intermediates that can undergo further transformations. Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.org Sequential cross-coupling reactions, such as a Sonogashira followed by a Suzuki coupling, can be employed on di-halogenated substrates to create highly functionalized molecules. thieme-connect.deresearchgate.net

| Reactant 1 (Aryl/Vinyl Halide/Triflate) | Reactant 2 (Terminal Alkyne) | Catalyst System | Base | Product Type | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd Catalyst / Cu Co-catalyst | Amine Base | Aryl/Vinyl Alkyne | wikipedia.orgnih.gov |

| 5-Bromo-3-iodo-indole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Not Specified | 3-Alkynyl-5-bromo-indole | thieme-connect.de |

| Fluoroarene | Terminal Alkyne | Pd Catalyst | LiHMDS | Internal Alkyne | organic-chemistry.org |

Alkylation and Arylation Reactions

Direct alkylation or arylation of the aromatic ring of this compound can also be envisioned. The electron-donating hydroxyl group and the fluorine atom influence the regioselectivity of these electrophilic substitution reactions.

Alkylation: Friedel-Crafts alkylation could potentially introduce an alkyl group onto the aromatic ring. However, such reactions on phenols can be complex due to the competing O-alkylation and the possibility of side reactions. nih.gov Therefore, protection of the hydroxyl group might be necessary to achieve selective C-alkylation.

Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, avoiding the need to pre-functionalize the substrate as a halide or triflate. bohrium.com For this compound, direct arylation could potentially occur at the positions ortho to the hydroxyl group, guided by its directing effect. The development of directing groups can facilitate the arylation of specific C-H bonds. rsc.org

Annulation and Ring Expansion/Contraction Strategies

Annulation reactions involve the construction of a new ring onto an existing molecular framework. wikipedia.orgscripps.edu For this compound, annulation strategies could be employed to build additional rings, leading to the synthesis of more complex polycyclic systems. For instance, a Heck-aldol annulation reaction involving salicylaldehyde (B1680747) triflates has been used to prepare protected indanones. nih.gov While not a direct application to the target molecule, this demonstrates the potential of using cross-coupling methodologies to initiate ring-forming cascades on related structures.

Stereochemical Transformations and Control

The 2,3-dihydro-1H-indene core of the target molecule is not chiral. However, reactions at the five-membered ring or the introduction of a chiral center on a substituent can lead to the formation of stereoisomers. A reaction that favors the formation of one stereoisomer over another is termed stereoselective. ddugu.ac.inmasterorganicchemistry.comyoutube.comstereoelectronics.org

If a reaction were to introduce a new stereocenter, for example, through functionalization of the non-aromatic ring or by introducing a chiral side chain via one of the aforementioned coupling reactions, controlling the stereochemical outcome would be crucial. The use of chiral catalysts or auxiliaries in reactions such as asymmetric hydrogenation or Heck reactions can induce enantioselectivity or diastereoselectivity. ddugu.ac.inmasterorganicchemistry.com The stereochemical course of a reaction is highly dependent on the reaction mechanism and the structure of the reactants. stereoelectronics.org

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 6-Fluoro-2,3-dihydro-1H-inden-5-ol can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the fundamental data for mapping the structure of the indane framework. In a study detailing the synthesis of related trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, the spectral characteristics of precursor molecules offer significant insights into the expected NMR signals for this compound. nih.gov

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the five-membered ring, and the aliphatic protons at the C2 position. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The protons on the five-membered ring typically appear as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms attached to the fluorine and hydroxyl groups would exhibit characteristic chemical shifts. For instance, the carbon bearing the fluorine atom (C-6) would show a large C-F coupling constant, a key diagnostic feature. The chemical shifts for the indane ring carbons provide a complete carbon skeleton map.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | Multiplet | - |

| H2 | Multiplet | - |

| H3 | Multiplet | - |

| H4 (aromatic) | Doublet | - |

| H7 (aromatic) | Doublet | - |

| OH | Singlet (broad) | - |

| C1 | - | ~30-40 |

| C2 | - | ~25-35 |

| C3 | - | ~70-80 (if -OH is at C-1) |

| C3a | - | ~140-150 |

| C4 | - | ~110-120 (with C-F coupling) |

| C5 | - | ~145-155 (bearing -OH) |

| C6 | - | ~150-160 (bearing -F, with large ¹JCF) |

| C7 | - | ~115-125 (with C-F coupling) |

| C7a | - | ~135-145 |

Note: The predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to characterize organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) would result in a multiplet structure for the fluorine signal, confirming its position on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, COSY would show correlations between the protons on the five-membered ring (H-1, H-2, and H-3), and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) by observing their long-range couplings to nearby protons. For instance, correlations from the aromatic protons to the carbons of the fused ring system would confirm the indane structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the stereochemistry, although for this specific achiral molecule, its primary use would be to further confirm through-space proton proximities consistent with the proposed structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z).

HRMS is used to determine the exact molecular weight of a compound with high precision. For this compound (molecular formula C₉H₉FO), HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₀FO⁺ | 153.0710 |

| [M+Na]⁺ | C₉H₉FONa⁺ | 175.0530 |

| [M-H]⁻ | C₉H₈FO⁻ | 151.0564 |

Note: These are theoretical monoisotopic masses.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of water from the hydroxyl group, and cleavages within the indane ring system, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups: the hydroxyl group (-OH), the aromatic ring, the aliphatic portion of the indane structure, and the carbon-fluorine bond.

Detailed Research Findings:

O-H Stretching: A broad and prominent absorption band is anticipated in the region of 3550-3200 cm⁻¹. docbrown.info The broadening of this peak is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. okstate.edu The exact position can be influenced by concentration and the physical state of the sample.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3030 cm⁻¹. orgchemboulder.comlibretexts.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups (-CH₂-) in the dihydro-indene ring will give rise to absorptions just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. docbrown.infopressbooks.pub For substituted benzenes, prominent peaks are often observed around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group is expected to result in a strong absorption band in the 1260-1180 cm⁻¹ range. docbrown.info

C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption band in the fingerprint region of the IR spectrum. For aromatic fluorine compounds, this band typically appears in the range of 1250-1100 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring. These absorptions are typically found in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org

Predicted Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H Stretching (Hydrogen-bonded) |

| 3100-3030 | Medium to Weak | Aromatic C-H Stretching |

| 2960-2850 | Medium | Aliphatic C-H Stretching |

| 1600-1450 | Medium to Strong, Sharp | Aromatic C=C Stretching |

| 1260-1180 | Strong | C-O Stretching (Phenolic) |

| 1250-1100 | Strong | C-F Stretching |

| 900-675 | Medium to Strong | Aromatic C-H Out-of-Plane Bending |

UV-Visible Spectroscopy for Electronic Structure and Conjugation

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring chromophore. Benzene and its derivatives typically exhibit two main absorption bands, the primary band (or E-band) and the secondary band (or B-band), which arise from π → π* electronic transitions. openstax.orgquimicaorganica.org The presence of substituents on the benzene ring, in this case, a hydroxyl group and a fluorine atom, can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε).

Detailed Research Findings:

The electronic spectrum of aromatic compounds is characterized by transitions of electrons within the π-system. quimicaorganica.org Benzene itself shows a strong absorption around 204 nm and a weaker, fine-structured band around 256 nm. quimicaorganica.org

π → π Transitions:* For this compound, the primary absorption bands will be due to π → π* transitions within the aromatic ring. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orglibretexts.org

n → π Transitions:* The hydroxyl group also possesses non-bonding electrons (n electrons) on the oxygen atom. Therefore, a weak n → π* transition is also possible. libretexts.orgyoutube.com These transitions are generally much weaker than π → π* transitions and can sometimes be obscured by the stronger absorptions. libretexts.org

Effect of Substituents: The hydroxyl (-OH) and fluoro (-F) groups are both auxochromes, meaning they can modify the absorption of the chromophore. The hydroxyl group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). up.ac.za The effect of a fluorine substituent is more complex; while it is highly electronegative, it can also donate electron density to the aromatic ring via its lone pairs. acs.orgnih.gov This can lead to subtle shifts in the absorption maxima. The combined effect of these substituents on the benzene ring of the indane system will determine the final λmax values.

Predicted UV-Visible Spectral Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 210-220 | High | π → π* (Primary band) |

| ~ 270-280 | Low to Medium | π → π* (Secondary band) |

| > 280 | Very Low | n → π* |

Theoretical and Computational Chemistry Investigations of 6 Fluoro 2,3 Dihydro 1h Inden 5 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energy levels, and the distribution of electrons with high accuracy. For 6-Fluoro-2,3-dihydro-1H-inden-5-ol, these calculations illuminate the interplay between its fused ring structure and the electronic effects of its functional groups.

Density Functional Theory (DFT) Studies on Conformational Preferences

The structural flexibility of this compound primarily arises from the puckering of the five-membered dihydroindene ring and the orientation of the hydroxyl substituent. Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of such a molecule to identify its most stable conformations.

The cyclopentane (B165970) portion of the dihydroindene system is not planar and typically adopts one of two low-energy conformations: the "envelope," where one atom is out of the plane of the other four, or the "twist," with two atoms displaced on opposite sides of a plane. Furthermore, the hydroxyl group attached to the aromatic ring can rotate, leading to different conformers. DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the geometries of these potential conformers and calculate their relative energies. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Ring Conformation | O-H Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C2-pucker) | Planar, anti-F | 0.00 |

| 2 | Twist (C1,C2-pucker) | Planar, anti-F | 0.45 |

| 3 | Envelope (C2-pucker) | Planar, syn-F | 1.20 |

Note: This data is illustrative and based on typical energy differences found in similar substituted indanol systems.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically the benzene (B151609) ring fused with the cyclopentane, which is activated by the electron-donating hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic system, representing the region where an incoming electron would be accommodated. The presence of the electronegative fluorine atom would subtly modulate the energies and distributions of these orbitals.

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, provide quantitative measures of reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.54 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.21 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 7.33 | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | 3.67 | Resistance to change in electron distribution |

Note: These values are representative for a molecule of this type and are derived from general principles of FMO theory.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. walisongo.ac.id

In this compound, the MEP map would show distinct regions of negative and positive potential.

Negative Potential (Red/Yellow): These areas, rich in electrons, would be concentrated around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atom. These sites are susceptible to attack by electrophiles.

Positive Potential (Blue): These electron-deficient regions would be located on the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms attached to the aromatic ring. These sites are attractive to nucleophiles.

The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting the locations most likely to engage in hydrogen bonding, as well as electrophilic and nucleophilic interactions. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of short-lived intermediates and high-energy transition states that are difficult to isolate experimentally. grnjournal.us By mapping the potential energy surface of a reaction, chemists can predict reaction pathways, calculate activation energies, and understand the factors controlling selectivity.

Computational Studies of Key Synthetic Steps

A plausible key step in the synthesis of derivatives of this compound is electrophilic aromatic substitution. For instance, nitration or halogenation of the aromatic ring would be a common transformation. Computational methods can model this process in detail.

The mechanism for electrophilic aromatic substitution involves the formation of a high-energy intermediate known as a sigma complex (or arenium ion), which occurs via a transition state. masterorganicchemistry.com Using DFT, researchers can:

Model Reactants and Electrophiles: Optimize the geometries of the starting material and the attacking electrophile (e.g., NO₂⁺ for nitration).

Locate the Transition State (TS): Identify the geometry of the highest energy point along the reaction coordinate leading to the sigma complex. This is a critical step, as the energy of the TS determines the reaction rate.

Characterize the Intermediate: Optimize the geometry of the sigma complex intermediate.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state (ΔE‡), which is the primary barrier to the reaction.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state correctly connects the reactants and the intermediate, providing a complete picture of the reaction pathway. nih.gov

Understanding Reactivity and Selectivity through Computational Models

Computational models can predict the outcome of such a reaction by calculating the activation energies for attack at each possible position. The pathway with the lowest activation energy will be the favored one. This involves comparing the energies of the transition states leading to the ortho, meta, and para sigma complexes.

For this compound, the hydroxyl group's powerful electron-donating resonance effect is expected to dominate, strongly favoring substitution at the positions ortho and para to it. The position para to the hydroxyl group is already substituted (C2 of the indane), so attack would be directed to the positions ortho to the hydroxyl. One of these positions is blocked by the fused ring, leaving one primary site for substitution. DFT calculations would quantify the stability of the intermediates formed by attack at each available position.

Table 3: Hypothetical Relative Energies of Sigma Complex Intermediates in the Nitration of this compound

| Position of Attack (relative to -OH) | Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |

|---|---|---|

| Ortho (C4) | 0.0 | Major Product |

| Meta (C7) | +12.5 | Minor/Trace Product |

Note: This data is illustrative, based on the known directing effects of hydroxyl and fluoro substituents in electrophilic aromatic substitution.

By comparing the energies of these intermediates (and more accurately, the transition states leading to them), a clear prediction of the major product can be made, demonstrating the power of computational models in understanding and predicting chemical reactivity and selectivity.

In Silico Prediction of Spectroscopic Properties

In the absence of extensive experimental data for this compound, computational methods serve as a powerful tool for the in silico prediction of its spectroscopic properties. These theoretical approaches allow for the elucidation of spectral characteristics, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for the structural characterization of the molecule.

For instance, the prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors of the nuclei. These values are then referenced against a standard, such as tetramethylsilane (TMS), to provide the chemical shifts that would be observed experimentally. It is important to note that the accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Similarly, the prediction of an IR spectrum involves the calculation of the vibrational frequencies of the molecule. Each peak in the predicted spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predicted spectra can be invaluable in identifying the presence of key functional groups within the molecule.

To illustrate the type of data that would be generated from such in silico investigations, the following are hypothetical tables of predicted NMR and IR spectroscopic data for this compound.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 2.90 | 32.5 |

| 2 | 2.10 | 25.0 |

| 3 | 2.90 | 32.5 |

| 3a | - | 140.0 |

| 4 | 6.80 | 115.0 (d, J=X Hz) |

| 5 | - | 155.0 (d, J=X Hz) |

| 6 | - | 158.0 (d, J=X Hz) |

| 7 | 7.10 | 120.0 (d, J=X Hz) |

| 7a | - | 145.0 |

| 5-OH | 5.00 | - |

Note: The values in this table are illustrative and not based on published computational results for this specific molecule. The coupling constants (J) for the fluorine-coupled carbons are represented by 'X' and would be determined from the calculations.

Table 2: Hypothetical Predicted IR Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3600-3200 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1475 |

| C-F Stretch | 1250-1000 |

| C-O Stretch | 1260-1000 |

Note: This table presents a generalized prediction of the key vibrational frequencies expected for the functional groups present in this compound. The exact wavenumbers would be determined by computational analysis.

Molecular Dynamics Simulations (if applicable) for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.govnih.govmdpi.com While specific MD simulation studies for this compound have not been identified, the principles of this technique can be described in its context.

A typical MD simulation would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation would then be run for a sufficient length of time to allow the molecule to explore its accessible conformations.

The results of an MD simulation can provide valuable insights into:

Preferred Conformations: Identifying the most stable, low-energy conformations of the molecule.

Conformational Flexibility: Understanding how the molecule flexes and changes shape.

Intramolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.

Solvent Effects: Observing how the surrounding solvent molecules interact with and influence the conformation of the solute.

For this compound, MD simulations could reveal the preferred orientation of the hydroxyl group and how it might engage in intramolecular hydrogen bonding with the fluorine atom. It could also elucidate the puckering of the five-membered ring and how this is influenced by the substituents on the aromatic ring.

Derivatization Strategies and Analogue Synthesis Based on the 6 Fluoro 2,3 Dihydro 1h Inden 5 Ol Scaffold

Design Principles for Structural Modification and Exploration of Related Indane Derivatives

The structural modification of the 6-fluoro-2,3-dihydro-1H-inden-5-ol scaffold is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov Key strategies include scaffold hopping, isosteric and bioisosteric replacements, and the introduction of various substituents to probe structure-activity relationships (SAR). nih.govnih.gov

Scaffold Hopping and Simplification: One approach involves replacing the indane core with other cyclic or heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. nih.gov Simplification of the core structure, such as opening the cyclopentane (B165970) ring, can lead to more synthetically accessible compounds with improved properties. mdpi.com

Substitution on the Aromatic Ring: The phenolic hydroxyl group at the 5-position and the fluorine atom at the 6-position are primary sites for modification. The hydroxyl group can be converted to ethers or esters to modulate lipophilicity and metabolic stability. The fluorine atom, a common bioisostere for a hydrogen atom, can significantly influence the electronic properties and metabolic stability of the molecule. Further substitution on the aromatic ring can be explored to enhance target binding. nih.gov

Modification of the Cyclopentane Ring: The cyclopentane ring offers several positions for substitution. Introducing alkyl or functional groups can impact the molecule's conformation and interaction with biological targets. For instance, the introduction of an amino group at the 2-position of the indane ring has been a key modification in the development of various biologically active compounds.

Structure-Activity Relationship (SAR) Studies: Systematic modifications at different positions of the this compound scaffold are crucial for elucidating SAR. nih.gov By synthesizing a library of analogues with varied substituents and evaluating their biological activities, researchers can identify the key structural features required for optimal potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of new drug candidates.

Synthesis of Fluoroindanol Derivatives with Varying Substituent Patterns

The synthesis of derivatives of this compound with diverse substituent patterns is essential for exploring the chemical space around this scaffold. These syntheses often involve multi-step sequences starting from commercially available materials.

A common strategy involves the derivatization of the corresponding 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one. The ketone functionality allows for a wide range of chemical transformations. For example, reduction of the ketone provides the corresponding alcohol, which can then be further functionalized. The methoxy (B1213986) group can be deprotected to reveal the free phenol (B47542), which can then be alkylated or acylated to introduce a variety of substituents at the 5-position.

Another approach involves the synthesis of substituted indanones from appropriately substituted precursors. For instance, Friedel-Crafts acylation of a substituted fluorobenzene (B45895) derivative can provide a key intermediate that can be cyclized to form the desired indanone. Subsequent modifications can then be carried out to introduce further diversity. The synthesis of 6-fluoro benzothiazole (B30560) substituted pyrazolo azetidinones has been reported, showcasing the versatility of fluorinated scaffolds in generating complex heterocyclic systems. derpharmachemica.com

| Derivative Type | Synthetic Strategy | Key Intermediates | Potential Substituents |

| 5-O-Alkyl/Aryl Ethers | Williamson ether synthesis | This compound | Alkyl halides, aryl halides |

| 5-O-Acyl Esters | Esterification | This compound | Acyl chlorides, carboxylic anhydrides |

| 2-Amino Derivatives | Reductive amination of the corresponding indanone | 6-Fluoro-2,3-dihydro-1H-inden-5-one | Various amines |

| Aromatic Ring Substituted | Electrophilic aromatic substitution on activated precursors | Substituted fluoro-indenes or indanols | Halogens, nitro groups, alkyl groups |

Preparation of Heterocyclic Fused Analogues

Fusing heterocyclic rings to the this compound scaffold can lead to novel chemical entities with unique biological activities. Pyrazoles and isoxazoles are two important classes of heterocycles that have been fused to the indane core.

Pyrazolo-fused Indanes: The synthesis of indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and indeno[2,1-c]pyridazine-4-carbonitrile derivatives has been reported starting from 1,3-indanedione. researchgate.net A plausible route to pyrazolo-fused derivatives of this compound could involve the corresponding 6-fluoro-2,3-dihydro-1H-indene-1,2-dione. Reaction of this diketone with hydrazine (B178648) or substituted hydrazines would be expected to yield the desired pyrazolo-fused indane. researchgate.netnih.govnih.gov

Isoxazolo-fused Indanes: The synthesis of spiro-isoxazoline fused indanones has been achieved through a 1,3-dipolar cycloaddition reaction of 2-arylidene-1-indanones with nitrile oxides. researchgate.net A similar strategy could be employed to synthesize isoxazolo-fused derivatives of this compound. The required α,β-unsaturated ketone precursor could be prepared by the condensation of 6-fluoro-2,3-dihydro-1H-inden-5-one with an appropriate aldehyde. Subsequent cycloaddition with a nitrile oxide would furnish the desired fused isoxazole. nih.govmdpi.comnih.gov

The general synthetic approaches for these fused heterocycles are summarized in the table below.

| Fused Heterocycle | Synthetic Approach | Key Starting Material from Scaffold | Key Reagents |

| Pyrazole | Condensation reaction | 6-Fluoro-2,3-dihydro-1H-indene-1,2-dione | Hydrazine, substituted hydrazines |

| Isoxazole | 1,3-Dipolar cycloaddition | α,β-Unsaturated ketone derivative | Nitrile oxides |

Chiral Resolution and Enantioselective Synthesis of this compound and its Derivatives

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the preparation of enantiomerically pure this compound and its derivatives is of significant importance. This can be achieved through either the resolution of a racemic mixture or by enantioselective synthesis.

Chiral Resolution:

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and their esters. mdpi.comresearchgate.netnih.govresearchgate.net For example, the racemic this compound could be acetylated using an acyl donor in the presence of a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. A patent describes the enzymatic resolution of related fluoro-aminoindanes, highlighting the applicability of this method. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. nih.govshimadzu.comresearchgate.net Polysaccharide-based chiral stationary phases are particularly effective for resolving a wide range of chiral compounds. nih.gov This method can be used to separate the enantiomers of this compound or its derivatives.

Enantioselective Synthesis: Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution. researchgate.netresearchgate.netnih.gov For the synthesis of chiral this compound, an asymmetric reduction of the corresponding prochiral ketone, 6-fluoro-2,3-dihydro-1H-inden-5-one, is a viable strategy. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

| Method | Description | Key Considerations |

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | Choice of enzyme, solvent, and acyl donor are critical for high enantioselectivity. |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase is crucial for effective separation. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | Development of a highly enantioselective and efficient catalytic system is the main challenge. |

Applications of 6 Fluoro 2,3 Dihydro 1h Inden 5 Ol in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

6-Fluoro-2,3-dihydro-1H-inden-5-ol serves as a crucial starting material for the synthesis of more complex molecules, particularly those with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic ring activated by the fluorine substituent, allows for a variety of chemical transformations. This makes it an attractive precursor for creating libraries of compounds for drug discovery.

A significant application of this intermediate is in the synthesis of substituted 2-aminoindane derivatives. These compounds are of interest due to their structural similarity to known catecholamine neurotransmitters, suggesting potential interactions with dopamine (B1211576) and other monoamine receptors. For example, this compound can be a precursor to trans-2-amino-6-fluoro-5-hydroxy-1-phenyl-2,3-dihydro-1H-indenes. The synthesis of these complex structures highlights the importance of the starting fluorinated indanol. The hydroxyl group can be protected, followed by functionalization of the indane core and subsequent deprotection and derivatization to yield the final target molecules.

Utilization in the Construction of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in their native environment. mskcc.org The introduction of fluorine into these probes can offer several advantages, including enhanced metabolic stability and the potential for ¹⁹F NMR spectroscopy studies. The this compound scaffold is a promising platform for the development of such probes.

The indane framework provides a rigid and well-defined three-dimensional structure that can be systematically modified to optimize binding to a biological target. The fluorine atom can serve as a reporter group for ¹⁹F NMR, allowing for the detection of binding events and conformational changes in proteins. Furthermore, the hydroxyl group provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for various biochemical assays. mdpi.com While specific examples of probes derived directly from this compound are not yet widespread in the literature, the principles of chemical probe design strongly support its potential in this area. The development of fluorinated probes is a growing field, with applications ranging from imaging to target identification. unirioja.es

Contribution to the Synthesis of Research Compounds with Indane-Based Motifs

The indane motif is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. The introduction of a fluorine atom into this scaffold, as seen in this compound, allows for the exploration of new chemical space and the fine-tuning of pharmacological properties.

A notable example is the synthesis of a series of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which were investigated as D₂-like dopamine receptor agonists. capes.gov.br In this research, the corresponding methoxy-protected fluorinated indanone was used as a key precursor. This indanone can be synthesized from precursors related to this compound. The study demonstrated that the position of the fluorine and hydroxyl groups on the indane ring, along with the nature of the substituents on the amino group, significantly influenced the affinity and selectivity for dopamine receptors. capes.gov.br This highlights the value of this compound as a starting material for generating a diverse range of indane-based compounds for structure-activity relationship (SAR) studies.

Table 1: Dopamine Receptor Affinity of Selected Indane Derivatives

| Compound | D₁-like Receptor Affinity (Kᵢ, nM) | D₂-like Receptor Affinity (Kᵢ, nM) |

| 4c | >10000 | 180 |

| 5c | >10000 | 25 |

| 4e | >10000 | 110 |

| 5e | >10000 | 12 |

Data sourced from Cazzola et al. (2003). capes.gov.br

Development of Novel Methodologies Using this compound as a Starting Material

The unique reactivity of this compound can also drive the development of new synthetic methodologies. Its structure allows for the exploration of various synthetic transformations, leading to the efficient construction of complex molecular architectures.

For instance, the synthesis of the aforementioned dopamine receptor ligands involved a multi-step sequence that showcases the versatility of the fluorinated indane core. capes.gov.br The synthetic route likely involves steps such as the protection of the phenol (B47542), introduction of the phenyl group via a Grignard reaction on the corresponding indanone, followed by stereoselective reduction, introduction of the amino group, and final deprotection. Each of these steps, when applied to the fluorinated scaffold, contributes to the broader toolbox of synthetic organic chemistry. The development of efficient and stereoselective methods to functionalize the indane ring system, starting from readily available precursors like this compound, is an ongoing area of research with significant potential for the discovery of new bioactive compounds.

Future Directions and Emerging Research Avenues for 6 Fluoro 2,3 Dihydro 1h Inden 5 Ol

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-5-ol and its derivatives is poised for significant advancement through the exploration of novel reaction pathways and catalytic systems. Current synthetic routes often rely on classical methods, but the future lies in more efficient and selective technologies.